Diosmetin-3-O-glucuronide

Beschreibung

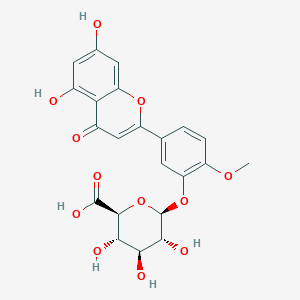

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATVKLJSQQBZTF-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Activity of Diosmetin-3-O-glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin-3-O-glucuronide is the principal circulating metabolite of diosmin (B1670713), a naturally occurring flavonoid found in citrus fruits and other plants.[1][2][3][4][5][6] Diosmin is widely used as a venoactive drug for the treatment of chronic venous disease (CVD).[1][2] Following oral administration, diosmin is hydrolyzed by gut microbiota to its aglycone, diosmetin (B1670712), which is then rapidly absorbed and metabolized into glucuronide conjugates, with this compound being the most abundant.[1][2][3][4][5] Emerging evidence indicates that this major metabolite is not merely an inactive byproduct but possesses significant biological activities, particularly anti-inflammatory and antioxidant effects, which likely contribute to the therapeutic efficacy of diosmin.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols.

Metabolism of Diosmin to this compound

The metabolic conversion of diosmin to this compound is a critical step for its bioavailability and subsequent biological activity. The process begins in the intestine where microbial enzymes cleave the rutinose group from diosmin to yield diosmetin. Diosmetin is then absorbed and undergoes phase II metabolism, primarily in the liver, where UDP-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronic acid moiety to the 3'-hydroxyl group, forming this compound. This glucuronidation enhances the water solubility of the compound, facilitating its circulation in the bloodstream and eventual excretion.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties in ex vivo human skin models.[1][2] In these studies, inflammation was induced by substance P, a neuropeptide known to trigger inflammatory responses in the skin.[7][8][9]

Quantitative Data

The anti-inflammatory effects of this compound are summarized in the tables below.

| Concentration (pg/mL) | IL-8 Secretion Inhibition (%) vs. Substance P control |

| 300 | 20.5 ± 35.2 |

| 900 | Not specified, but significant |

| 2700 | 49.6 ± 23.8 (Maximal effect) |

| 8500 | No additional inhibition |

| 17000 | No additional inhibition |

| Table 1: Inhibition of Substance P-Induced IL-8 Secretion by this compound in Human Skin Explants.[1] |

| Concentration (pg/mL) | Reduction in Mean Luminal Cross-Sectional Area of Capillaries (%) | Reduction in Percentage of Dilated Capillaries (%) |

| 300 | 33.8 ± 32.8 | 24.7 ± 22.0 |

| 900 | Significant reduction, similar to control | Significant reduction |

| 2700 | 48.6 ± 21.4 | 33.5 ± 15.4 |

| 8500 | Significant reduction | Significant reduction |

| 17000 | Significant reduction | Significant reduction |

| Table 2: Vasoconstrictive Effects of this compound on Substance P-Induced Capillary Dilation in Human Skin Explants.[1] |

Signaling Pathways

The anti-inflammatory action of this compound is believed to be mediated, at least in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Substance P can activate NF-κB, leading to the transcription of pro-inflammatory cytokines like IL-8.[7][9] Diosmetin, the aglycone, has been shown to suppress NF-κB activation.[10][11] It is hypothesized that this compound exerts its effect by interfering with the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus and inhibits the expression of target inflammatory genes.

References

- 1. UVB-induced activation of NF-kappaB is regulated by the IGF-1R and dependent on p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential and Therapeutic Roles of Diosmin in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Substance P induces inflammatory responses involving NF-κB in genetically diabetic mice skin fibroblasts co-cultured with macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Substance P induces inflammatory responses involving NF-κB in genetically diabetic mice skin fibroblasts co-cultured with macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Substance P induces inflammatory responses involving NF-κB in genetically diabetic mice skin fibroblasts co-cultured with macrophages. | Semantic Scholar [semanticscholar.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

The Central Role of Diosmetin-3-O-glucuronide in Diosmin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosmin (B1670713), a naturally occurring flavonoid, is widely utilized for its venotonic and vasoprotective properties. However, its therapeutic efficacy is not attributed to the compound itself, but rather to its metabolic products. Following oral administration, diosmin undergoes extensive metabolism, primarily orchestrated by the intestinal microbiota and subsequent hepatic transformations. This technical guide provides an in-depth exploration of the metabolic journey of diosmin, with a particular focus on the pivotal role of its major circulating metabolite, diosmetin-3-O-glucuronide. We will delve into the pharmacokinetics, analytical methodologies for quantification, and the signaling pathways modulated by these compounds, presenting a comprehensive resource for researchers in the field.

The Metabolic Cascade of Diosmin

Diosmin is not directly absorbed in the gastrointestinal tract.[1][2] The initial and critical step in its bioavailability is the hydrolysis of the rutinoside moiety (rhamnose and glucose) by enzymes of the intestinal microflora.[1][3][4] This enzymatic cleavage liberates the aglycone, diosmetin (B1670712), which is then absorbed into the systemic circulation.[1][2]

Once absorbed, diosmetin undergoes extensive phase II metabolism, primarily glucuronidation.[4][5] Studies have unequivocally identified This compound as the major circulating metabolite of diosmin in human plasma and urine.[4][6][7] Minor metabolites, including diosmetin-7-O-glucuronide and diosmetin-3,7-O-diglucuronide, are also formed.[4][5][8] The metabolic conversion of diosmin to this compound is a crucial determinant of its biological activity.

Metabolic pathway of diosmin after oral administration.

Pharmacokinetics of Diosmin and its Metabolites

The pharmacokinetic profile of diosmin is characterized by the rapid appearance of its aglycone, diosmetin, and its conjugates in the plasma. The parent compound, diosmin, is typically not detected in plasma, underscoring its complete presystemic metabolism.[5][8]

Table 1: Pharmacokinetic Parameters of Diosmetin after Oral Administration of Diosmin in Healthy Volunteers

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Standard Diosmin | 900 mg | 4.2 ± 3.8 | 18.7 ± 9.9 | 185.4 ± 166.2 (AUC0-96) | 60.2 ± 85.7 | [9] |

| Standard Diosmin | Not Specified | ~400 | 1 | Not Reported | 26 - 43 | [5] |

| Micronized Diosmin | 450 mg | 6049.3 ± 5548.6 (pg/mL) | Not Reported | Not Reported | Not Reported | [4][6] |

| µSmin® Plus | Not Specified | 50.3 ± 22.6 | 2.2 ± 2.9 | 298.4 ± 163.7 (AUC0-t) | Not Reported | [1][2] |

| Unformulated Micronized Diosmin | Not Specified | 2.4 ± 1.9 | Not Reported | 31.9 ± 100.4 (AUC0-t) | Not Reported | [1][2] |

Note: Cmax, Tmax, and AUC values are for diosmetin (after enzymatic deconjugation). Data is presented as mean ± standard deviation.

The significant variability in pharmacokinetic parameters can be attributed to differences in formulations (e.g., micronization, buffering agents), analytical methodologies, and inter-individual differences in gut microbiota composition and metabolic enzyme activity.[1][2][10]

Experimental Protocols

Quantification of Diosmetin and this compound in Human Plasma by HPLC-MS/MS

This protocol is a composite based on methodologies described in the literature.[4][5][11]

3.1.1. Plasma Sample Preparation and Enzymatic Hydrolysis

-

To 100 µL of human plasma, add 50 µL of β-glucuronidase (from Helix pomatia, ~1000 units).

-

Add 20 µL of 0.1 M ammonium (B1175870) formate (B1220265) buffer.

-

Incubate the mixture at 55°C for 2 hours to ensure complete deconjugation of glucuronide metabolites to diosmetin.[1]

-

For the analysis of intact this compound, omit the enzymatic hydrolysis step.

3.1.2. Solid-Phase Extraction (SPE) for Glucuronide Metabolites

-

Condition a solid-phase extraction cartridge with methanol (B129727) followed by water.

-

Load the plasma sample (without enzymatic hydrolysis).

-

Wash the cartridge with water to remove interfering substances.

-

Elute the glucuronide metabolites with methanol.

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

3.1.3. HPLC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[12]

-

Chromatographic Columns:

-

Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

-

Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode.

-

Diosmetin transition: m/z 301.2 → 286.1

-

Diosmin transition: m/z 609.0 → 463.0

-

Note: Specific transitions for this compound should be determined using a reference standard.

-

-

Quantification: Construct a calibration curve using known concentrations of diosmetin and/or this compound standards.

Experimental workflow for the analysis of diosmin metabolites.

Ex Vivo Human Skin Explant Model for Inflammation Studies

This protocol is based on methodologies for studying inflammation in human skin explants.[13][14][15]

-

Skin Explant Preparation: Obtain fresh human skin from cosmetic surgeries. Using a dermal biopsy punch (e.g., 4 mm diameter), prepare full-thickness skin explants.

-

Culture: Place the explants in a 24-well plate containing DMEM supplemented with 10% FBS and 1% antibiotic-antimycotic solution.

-

Induction of Inflammation: To induce a neurogenic-like inflammation, treat the skin explants with Substance P.

-

Treatment: Concurrently, treat the inflamed skin explants with varying concentrations of this compound.

-

Incubation: Incubate the explants for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Analysis:

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., IL-8) in the culture supernatant using ELISA.

-

Histology: Fix the explants in formalin, embed in paraffin, and section for histological analysis to observe changes in tissue morphology and inflammatory cell infiltration.

-

Immunohistochemistry: Perform immunohistochemical staining for markers of inflammation and oxidative stress.

-

Signaling Pathways Modulated by Diosmin and its Metabolites

Diosmin and its metabolites have been shown to exert their pharmacological effects by modulating several key intracellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Anti-inflammatory and Antioxidant Pathways

Diosmin and its metabolites, including this compound, have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14][16] NF-κB is a master regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes. Additionally, diosmin has been reported to activate the JAK2/STAT3 (Janus kinase 2/Signal transducer and activator of transcription 3) pathway, which can have protective effects against ischemia-reperfusion injury.[16]

Cell Growth and Proliferation Pathways

In the context of cancer research, diosmin has been demonstrated to modulate signaling pathways that control cell survival and proliferation, such as the PI3K/Akt/mTOR (Phosphatidylinositol 3-kinase/Protein kinase B/mammalian Target of Rapamycin) and MAPK/ERK (Mitogen-activated protein kinase/Extracellular signal-regulated kinase) pathways.[14] By inhibiting these pathways, diosmin can induce cell cycle arrest and apoptosis in cancer cells.

Signaling pathways modulated by diosmin and its metabolites.

Conclusion

The metabolic transformation of diosmin into diosmetin and subsequently into this compound is a prerequisite for its systemic absorption and pharmacological activity. This major metabolite is not merely an inactive excretion product but is actively involved in the therapeutic effects attributed to diosmin. A thorough understanding of this metabolic pathway and the pharmacokinetics of this compound is essential for the rational design of new drug formulations with improved bioavailability and for elucidating the precise mechanisms of action of this widely used flavonoid. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the multifaceted roles of diosmin and its metabolites in human health and disease.

References

- 1. youtube.com [youtube.com]

- 2. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Human skin explant model for the investigation of topical therapeutics | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. An Innovative Fluid Dynamic System to Model Inflammation in Human Skin Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 15. Drug Conjugate Analysis using β-Glucuronidases [sigmaaldrich.com]

- 16. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

In Vivo Formation of Diosmetin-3-O-glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo formation of diosmetin-3-O-glucuronide, a major circulating metabolite of the flavonoid diosmetin (B1670712). Diosmetin, the aglycone of diosmin (B1670713), undergoes extensive first-pass metabolism, primarily through glucuronidation, which significantly influences its bioavailability and pharmacological activity. This document details the metabolic pathways, enzymatic processes, and pharmacokinetic profiles of diosmetin and its primary glucuronide conjugate. It also provides detailed experimental protocols for in vivo and in vitro studies and explores the modulation of key signaling pathways by these compounds.

Introduction

Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is a naturally occurring O-methylated flavone (B191248) found in various citrus fruits and medicinal plants. It is the aglycone of diosmin, a phlebotonic drug used in the treatment of chronic venous insufficiency. Following oral administration, diosmin is hydrolyzed by intestinal microflora to diosmetin, which is then absorbed. However, the systemic bioavailability of diosmetin is generally low due to rapid and extensive metabolism, with glucuronidation being the predominant pathway. This compound has been identified as a major metabolite in both human and rat plasma and urine, making the understanding of its formation crucial for the development of diosmetin-based therapeutics.[1][2][3]

Metabolic Pathway of Diosmetin Glucuronidation

The primary route of diosmetin metabolism in vivo is glucuronidation, a phase II detoxification process that increases the water solubility of xenobiotics, facilitating their excretion. This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).

The formation of this compound involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the 3'-hydroxyl group of diosmetin. Other hydroxyl groups on the diosmetin molecule, such as at the 7-position, can also undergo glucuronidation, leading to the formation of metabolites like diosmetin-7-O-glucuronide and diosmetin-3,7-diglucuronide.[2][4]

The liver is the primary site of diosmetin glucuronidation, with studies identifying UGT1A1, UGT1A6, and UGT1A9 as the key isoforms involved in this process.

Quantitative Data Presentation

The pharmacokinetic parameters of diosmetin have been investigated in both preclinical (rat) and clinical (human) studies. The data consistently show rapid absorption and extensive metabolism. The following tables summarize key pharmacokinetic parameters for total diosmetin (free and conjugated forms after hydrolysis) from various studies.

Table 1: Pharmacokinetic Parameters of Diosmetin in Rats

| Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| 100 (diosmetin, p.o.) | ~10,000 (as glucuronides) | ~1-2 | - | - | [2][4] |

| 50 (micronized diosmin) | 310 ± 70 | 3.25 ± 1.67 | 3150 ± 160 | 7.70 ± 1.49 | [5] |

| 225 (diosmin, p.o.) | - | - | - | - | [6][7] |

| 325 (diosmin, p.o.) | - | - | - | - | [6][7] |

| 425 (diosmin, p.o.) | - | - | - | - | [6][7] |

Table 2: Pharmacokinetic Parameters of Diosmetin in Humans

| Dosage (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| 450 (diosmin) | 6.05 ± 5.55 | - | - | - | [8] |

| 900 (diosmin, single dose) | 4.2 ± 3.8 | 18.7 ± 9.9 | 185.4 ± 166.2 (AUC0-96) | 60.2 ± 85.7 | |

| 900 (diosmin, multiple doses) | 10.3 ± 6.3 | 6.1 ± 7.0 | 277.6 ± 143.8 (AUC0-96) | 102.5 ± 174.8 | |

| 1000 (diosmin) | ~400 | 1 | - | 26-43 | [9] |

Note: Values are presented as mean ± standard deviation where available. Some studies report on total diosmetin after enzymatic hydrolysis of plasma samples, which includes this compound and other conjugates.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for assessing the pharmacokinetics of diosmetin following oral administration of diosmin to rats.

4.1.1. Animal Handling and Dosing

-

Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

-

Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

-

Dosing: Prepare a suspension of diosmin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the suspension orally via gavage at a specified dose (e.g., 50-100 mg/kg).[10]

4.1.2. Blood Sample Collection

-

Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[6][7]

-

Collect blood into heparinized tubes.

-

Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Store the plasma samples at -80°C until analysis.[1]

4.1.3. Plasma Sample Preparation and Analysis (LC-MS/MS)

-

Enzymatic Hydrolysis: To measure total diosmetin (free and glucuronidated), incubate a plasma aliquot (e.g., 100 µL) with β-glucuronidase/sulfatase in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0) at 37°C for a specified time (e.g., 2-4 hours).[1]

-

Protein Precipitation/Liquid-Liquid Extraction: Stop the reaction and precipitate proteins by adding a solvent like acetonitrile (B52724). Alternatively, perform a liquid-liquid extraction with a solvent such as ethyl acetate to extract diosmetin.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

-

LC-MS/MS Analysis: Analyze the samples using a validated HPLC or UHPLC system coupled with a tandem mass spectrometer (MS/MS).

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid, is employed for separation.

-

Mass Spectrometry: Use multiple reaction monitoring (MRM) in negative or positive ion mode to specifically detect and quantify diosmetin.

-

In Vitro Glucuronidation Assay using Rat Liver Microsomes

This protocol describes an in vitro method to assess the glucuronidation of diosmetin using rat liver microsomes.

-

Microsome Preparation: Prepare liver microsomes from untreated rats or use commercially available pooled liver microsomes.

-

Incubation Mixture: Prepare an incubation mixture containing:

-

Rat liver microsomes (e.g., 0.5 mg/mL protein)

-

Diosmetin (at various concentrations to determine kinetics)

-

UDPGA (cofactor, e.g., 2 mM)

-

Magnesium chloride (MgCl2, e.g., 5 mM)

-

A buffer (e.g., Tris-HCl, pH 7.4)

-

Alamethicin (B1591596) (a pore-forming agent to disrupt microsomal latency, e.g., 50 µg/mg protein).[11]

-

-

Incubation: Pre-incubate the mixture (without UDPGA) at 37°C for 5 minutes. Initiate the reaction by adding UDPGA. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile.

-

Sample Processing: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.

-

Analysis: Analyze the formation of this compound using a validated LC-MS/MS method as described in section 4.1.3.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for In Vivo Metabolism Study

The following diagram illustrates a typical workflow for investigating the in vivo metabolism of a flavonoid like diosmetin.

Signaling Pathways Modulated by Diosmetin

Diosmetin and its metabolites have been shown to exert anti-inflammatory and antioxidant effects through the modulation of several key signaling pathways.

5.2.1. NF-κB Signaling Pathway

Diosmetin can inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. It has been shown to suppress the phosphorylation of IKKα/β, which in turn prevents the degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

5.2.2. Nrf2 Antioxidant Pathway

Diosmetin can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response. Diosmetin promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes.

Conclusion

The in vivo formation of this compound is a critical determinant of the bioavailability and pharmacological effects of orally administered diosmin and diosmetin. The extensive glucuronidation, primarily mediated by UGT enzymes in the liver, leads to rapid clearance of the aglycone. However, the resulting glucuronide metabolites, particularly this compound, are present in significant concentrations in the circulation and may contribute to the overall therapeutic effects. Further research into the biological activities of these glucuronide conjugates is warranted. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working with this important class of flavonoids.

References

- 1. researchgate.net [researchgate.net]

- 2. In vivo and in vitro glucuronidation of the flavonoid diosmetin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [Studies on pharmacokinetics of diosmin in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Identification of Diosmetin-3-O-glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin-3-O-glucuronide has been identified as the principal circulating metabolite following the oral administration of diosmin (B1670713), a naturally occurring flavonoid glycoside found in citrus fruits.[1][2][3][4] Diosmin is widely used in the treatment of chronic venous insufficiency and other vascular disorders. Upon ingestion, diosmin is hydrolyzed by the gut microbiota to its aglycone, diosmetin (B1670712), which is then absorbed and rapidly metabolized into glucuronide conjugates.[1][2][3][4] Understanding the biotransformation of diosmin and the identification of its major metabolites, such as this compound, is crucial for elucidating its mechanism of action and for the development of new therapeutic agents.

This technical guide provides a comprehensive overview of the discovery and identification of this compound. It includes detailed experimental protocols for its extraction and analysis from biological matrices, a summary of quantitative data, and an exploration of its role in relevant signaling pathways.

Metabolic Pathway of Diosmin

The metabolic journey of diosmin to its active metabolite, this compound, is a multi-step process involving enzymatic transformations in the gut and liver. The following diagram illustrates this pathway.

Experimental Protocols

The identification and quantification of this compound in biological samples such as plasma and urine require a series of meticulous experimental procedures. These typically involve sample preparation through solid-phase extraction, enzymatic hydrolysis to its aglycone for indirect measurement, and subsequent analysis by advanced chromatographic and mass spectrometric techniques.

Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol outlines a general procedure for the extraction of flavonoid glucuronides from plasma, which can be optimized for this compound.[5][6][7]

Materials:

-

Human plasma samples

-

C18 SPE cartridges

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Formic acid

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Pretreatment:

-

Thaw frozen plasma samples at room temperature.

-

To 1 mL of plasma, add a suitable internal standard.

-

Acidify the plasma sample by adding 100 µL of 2% formic acid in water to dissociate the analyte from plasma proteins.

-

Vortex the sample for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

Collect the supernatant.

-

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge by passing 3 mL of methanol through it.

-

Equilibrate the cartridge by passing 3 mL of deionized water. Ensure the cartridge does not go dry.

-

-

Sample Loading:

-

Load the pretreated plasma supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridge with 3 mL of deionized water to remove polar interferences.

-

Follow with a wash of 3 mL of 5% methanol in water to remove less polar interferences.

-

-

Elution:

-

Elute the this compound with 2 mL of methanol into a clean collection tube.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

Enzymatic Hydrolysis of this compound

To quantify total diosmetin (free and conjugated), enzymatic hydrolysis is performed to convert this compound back to its aglycone, diosmetin.[8][9][10]

Materials:

-

Plasma extract containing this compound

-

β-glucuronidase from Helix pomatia

-

Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

-

Incubator or water bath

-

Methanol

Procedure:

-

Reaction Setup:

-

To the reconstituted plasma extract, add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase solution (approximately 1000 units).

-

-

Incubation:

-

Incubate the mixture at 37°C for 2 to 18 hours. The optimal incubation time should be determined experimentally.

-

-

Reaction Termination:

-

Stop the reaction by adding 1 mL of ice-cold methanol.

-

-

Sample Preparation for Analysis:

-

Vortex the sample for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the enzyme and any precipitate.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis of diosmetin.

-

Analytical Identification and Quantification

The definitive identification and quantification of this compound are achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ion mobility mass spectrometry.[1][3][4]

Micro-LC-MS/MS Parameters

The following table summarizes typical parameters for the analysis of this compound.[1][4]

| Parameter | Value |

| Chromatography System | Micro-Liquid Chromatography (µLC) |

| Column | HALO C18 (50 x 0.3 mm, 2.7 µm)[1][4] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 5-15 µL/min |

| Column Temperature | 40°C |

| Injection Volume | 1-5 µL |

| Mass Spectrometer | Triple Quadrupole or Q-TOF |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition | m/z 475.1 -> 300.1 (Quantifier), 285.1 (Qualifier) |

| Ion Source Temperature | 350°C |

| Capillary Voltage | 3.5 kV |

Ion Mobility Mass Spectrometry

Ion mobility mass spectrometry provides an additional dimension of separation based on the size, shape, and charge of the ions, which is particularly useful for separating isomeric compounds. For this compound, this technique can help to confirm its identity and differentiate it from other diosmetin glucuronide isomers.[1][3][4]

Quantitative Data

The validation of analytical methods for the quantification of this compound is essential for pharmacokinetic and metabolic studies. The following tables summarize key quantitative data.

Method Validation Parameters for Diosmetin (after hydrolysis)

The data presented here is for the aglycone, diosmetin, which is often used for the indirect quantification of its glucuronide metabolite.[11]

| Parameter | Result |

| Linearity Range | 10 - 300 ng/mL |

| Correlation Coefficient (r) | > 0.999 |

| Intra-day Precision (%RSD) | 1.6 - 4.6% |

| Inter-day Precision (%RSD) | 2.2 - 5.3% |

| Accuracy | > 97.9% |

| Recovery | > 89.7% |

Pharmacokinetic Data of Diosmetin in Human Plasma

The following data was obtained after oral administration of diosmin.[1]

| Parameter | Value |

| Dose | 450 mg Diosmin |

| Mean Cmax of Diosmetin | 6,049.3 ± 5,548.6 pg/mL |

Signaling Pathways

Recent studies have begun to explore the biological activities of this compound, suggesting that it is not merely an inactive metabolite but may contribute to the therapeutic effects of diosmin.[2][12][13][14] The primary mechanisms of action appear to be through its anti-inflammatory and antioxidant properties.

Anti-inflammatory Effects and NF-κB Signaling

This compound has been shown to exert anti-inflammatory effects, potentially through the modulation of the NF-κB signaling pathway.[2] Inflammation is a key process in chronic venous disease, and the inhibition of pro-inflammatory mediators is a crucial therapeutic target.

Antioxidant Effects

This compound also exhibits significant antioxidant activity, which is crucial in mitigating the oxidative stress associated with vascular diseases.[2][12][13][14]

Conclusion

The discovery and identification of this compound as the major metabolite of diosmin have been pivotal in understanding the pharmacology of this widely used flavonoid. The development of robust analytical methods, including solid-phase extraction and LC-MS/MS, has enabled its accurate quantification in biological matrices. Furthermore, emerging evidence suggests that this compound possesses anti-inflammatory and antioxidant properties, likely contributing to the therapeutic efficacy of its parent compound. Further research into the specific molecular targets and signaling pathways of this compound will be essential for the future development of flavonoid-based therapies for vascular and inflammatory disorders.

References

- 1. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. frontiersin.org [frontiersin.org]

- 9. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] A validated HPLC determination of the flavone aglycone diosmetin in human plasma. | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Inflammatory and Antioxidant Effects of Diosmetin-3- O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Effects of Diosmetin-3-O-glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin-3-O-glucuronide is the principal circulating metabolite of diosmin (B1670713), a naturally occurring flavonoid found in citrus fruits and other plants.[1][2] Diosmin is widely used as a venoactive drug for the treatment of chronic venous disease (CVD), and its therapeutic benefits are largely attributed to its anti-inflammatory and antioxidant properties.[1][3][4] Following oral administration, diosmin is hydrolyzed by the gut microbiota to its aglycone, diosmetin, which is then absorbed and rapidly metabolized into glucuronide conjugates, with this compound being the most prominent.[1][2] This whitepaper provides an in-depth technical overview of the anti-inflammatory effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.

Mechanism of Action: Modulation of Inflammatory Pathways

While research on the specific molecular targets of this compound is ongoing, evidence suggests its anti-inflammatory effects are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In inflammatory conditions, the inhibitor of κB (IκBα) is phosphorylated and subsequently degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate gene transcription.

Studies on diosmin, the parent compound of this compound, have shown that it can inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1] This inhibitory action leads to a downstream reduction in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[1] It is hypothesized that this compound, as the primary active metabolite, is a key mediator of this effect.[1]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including ERK, JNK, and p38, are also crucial regulators of inflammation. While direct studies on this compound's effect on this pathway are limited, research on its aglycone, diosmetin, has shown inhibitory effects on the phosphorylation of JNK and p38 in response to inflammatory stimuli. This suggests that this compound may also exert its anti-inflammatory effects by modulating the MAPK cascade.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory and antioxidant activities of this compound have been quantified in ex vivo human skin models. The following tables summarize the key findings.

Table 1: Effect of this compound on Substance P-Induced IL-8 Secretion in Human Skin Explants [1][2]

| Concentration (pg/mL) | Mean Inhibition of IL-8 Secretion (%) |

| 300 | 20.5 |

| 900 | Not specified, but less effective than 2700 pg/mL |

| 2700 | 49.6 (Maximal effect) |

| 8500 | No significant additional inhibition |

| 17000 | No significant additional inhibition |

Table 2: Effect of this compound on UVB-Induced Hydrogen Peroxide Production in Human Skin Explants [1][2]

| Concentration (pg/mL) | Mean Inhibition of H₂O₂ Production (%) |

| 300 | Not specified |

| 900 | Significant inhibition |

| 2700 | 48.6 (Maximal effect) |

| 8500 | No significant additional inhibition |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of the anti-inflammatory effects of this compound.

Human Skin Explant Culture and Treatment

This protocol describes the use of ex vivo human skin explants to model inflammatory and oxidative stress conditions.

-

Tissue Source: Full-thickness human skin is obtained from elective surgeries (e.g., abdominoplasty) with informed consent from donors.

-

Explant Preparation:

-

The skin is cleaned and dissected to remove subcutaneous fat.

-

Circular explants (e.g., 8 mm diameter) are punched out.

-

Explants are placed in a culture insert at the air-liquid interface in a 12-well plate containing culture medium (e.g., DMEM supplemented with antibiotics and fetal bovine serum).

-

-

Inflammation Induction (Substance P Model):

-

Explants are cultured for 24 hours.

-

The culture medium is replaced with fresh medium containing Substance P (e.g., 10⁻⁵ M) to induce a neurogenic inflammatory response.

-

-

Oxidative Stress Induction (UVB Model):

-

Explants are placed in a sterile dish with a thin layer of PBS.

-

They are exposed to a controlled dose of UVB radiation (e.g., 200 mJ/cm²).

-

Following irradiation, explants are returned to culture plates with fresh medium.

-

-

Treatment with this compound:

-

This compound is dissolved in the culture medium at various concentrations (e.g., 300 pg/mL to 17000 pg/mL).

-

The treatment medium is added to the explants immediately after induction with Substance P or UVB.

-

Explants are incubated for a defined period (e.g., 24 hours).

-

-

Sample Collection: At the end of the incubation period, the culture supernatant is collected for cytokine analysis, and the tissue can be processed for protein or RNA extraction.

Quantification of Interleukin-8 (IL-8) by ELISA

This protocol outlines the enzyme-linked immunosorbent assay (ELISA) for measuring IL-8 levels in the culture supernatant.

-

Principle: A sandwich ELISA is used, where a capture antibody specific for human IL-8 is coated on a 96-well plate. IL-8 in the sample binds to this antibody and is then detected by a biotinylated detection antibody and a streptavidin-HRP conjugate, which produces a colorimetric signal.

-

Procedure:

-

Plate Preparation: A 96-well plate is coated with a capture antibody against human IL-8 and blocked to prevent non-specific binding.

-

Standard Curve: A serial dilution of recombinant human IL-8 is prepared to create a standard curve.

-

Sample Incubation: Culture supernatants and standards are added to the wells and incubated.

-

Detection Antibody: After washing, a biotinylated anti-human IL-8 detection antibody is added and incubated.

-

Streptavidin-HRP: Following another wash step, streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

Substrate Development: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark.

-

Measurement: The reaction is stopped with a stop solution, and the absorbance is read at 450 nm using a microplate reader.

-

Quantification: The concentration of IL-8 in the samples is determined by interpolating from the standard curve.

-

Measurement of Hydrogen Peroxide (H₂O₂) Production

This protocol details a common method for quantifying hydrogen peroxide levels in tissue explants.

-

Principle: The assay is based on the reaction of hydrogen peroxide with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to produce a fluorescent product (resorufin). The fluorescence intensity is proportional to the hydrogen peroxide concentration.

-

Procedure:

-

Sample Preparation: Tissue explants are homogenized in a suitable buffer.

-

Reaction Mixture: A working solution containing the fluorescent probe and HRP is prepared.

-

Standard Curve: A standard curve is generated using known concentrations of hydrogen peroxide.

-

Incubation: The sample homogenates and standards are added to a 96-well plate, followed by the addition of the reaction mixture. The plate is incubated at room temperature, protected from light.

-

Measurement: The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for Amplex Red).

-

Quantification: The hydrogen peroxide concentration in the samples is calculated from the standard curve.

-

Western Blot Analysis of NF-κB Pathway Proteins

This protocol describes the use of Western blotting to analyze the expression and phosphorylation status of key proteins in the NF-κB signaling pathway.

-

Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (e.g., p-IκBα, total IκBα, p65).

-

Procedure:

-

Protein Extraction: Tissue explants are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., rabbit anti-p-IκBα).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG).

-

Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.

-

Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

-

Conclusion

This compound, the primary metabolite of diosmin, demonstrates significant anti-inflammatory and antioxidant properties. The available data strongly suggest that it exerts these effects at physiologically relevant concentrations by reducing the production of pro-inflammatory mediators such as IL-8 and reactive oxygen species. The underlying mechanism is likely linked to the inhibition of the NF-κB signaling pathway, and potentially the MAPK pathway. The experimental protocols detailed in this guide provide a robust framework for further investigation into the therapeutic potential of this compound. For researchers and professionals in drug development, this metabolite represents a promising candidate for the development of novel anti-inflammatory agents. Further research is warranted to fully elucidate its molecular targets and to explore its efficacy in a broader range of inflammatory conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. Diosmetin alleviates cerebral ischemia-reperfusion injury through Keap1-mediated Nrf2/ARE signaling pathway activation and NLRP3 inflammasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4.6. Nitric Oxide Assay [bio-protocol.org]

A Technical Guide to the Antioxidant Properties of Diosmetin-3-O-glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin-3-O-glucuronide is the principal circulating metabolite of diosmin (B1670713), a naturally occurring flavonoid found in citrus fruits and other plants.[1][2] Diosmin is widely used in the treatment of chronic venous insufficiency and other vascular disorders, and its therapeutic effects are largely attributed to its metabolites.[3] This technical guide provides an in-depth overview of the antioxidant properties of this compound, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these properties. While research on the direct antioxidant activities of this compound is emerging, much of our understanding of its molecular mechanisms is extrapolated from studies on its aglycone, diosmetin. This document will clearly distinguish between the data available for the glucuronide and its aglycone.

Metabolism of Diosmin to this compound

Following oral administration, diosmin is hydrolyzed by intestinal microflora to its aglycone, diosmetin. Diosmetin is then absorbed and rapidly metabolized in the body, primarily through glucuronidation, to form this compound, which is the major form detected in plasma.[2]

Antioxidant Properties of this compound

The antioxidant activity of this compound has been demonstrated in ex vivo models of oxidative stress. The primary mechanism appears to be indirect, through the modulation of cellular antioxidant defense systems, rather than direct radical scavenging.

Quantitative Data from Ex Vivo Human Skin Model

In a key study, human skin explants were subjected to UVB-induced oxidative stress and treated with varying concentrations of this compound. The results demonstrated a significant protective effect against oxidative damage.

| Parameter Measured | Concentration of this compound | % Reduction vs. UVB Control |

| Hydrogen Peroxide (H₂O₂) Production | 900 pg/mL | Significant decrease |

| 2700 pg/mL | 48.6% | |

| 8500 pg/mL | No additional inhibition | |

| Cyclobutane Pyrimidine Dimer (CPD) Positive Cells | 300 pg/mL | 20.7% |

| 2700 pg/mL | 52.0% |

Data sourced from a study on ex vivo human skin models.[2]

In Vitro Antioxidant Capacity of Diosmetin (Aglycone)

While direct in vitro antioxidant data for this compound is limited, studies on its aglycone, diosmetin, provide insights into its potential radical scavenging activity. It is important to note that the glucuronide moiety may influence this activity.

| Assay | Compound | Antioxidant Capacity |

| DPPH Radical Scavenging | Diosmetin | Moderate activity reported |

This data is for the aglycone, diosmetin, and may not directly reflect the activity of this compound.[4]

Proposed Signaling Pathway for Antioxidant Action

Based on studies of its aglycone, diosmetin, the antioxidant effects of this compound are likely mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like diosmetin, this interaction is disrupted. One proposed mechanism involves the accumulation of p62, which competitively binds to Keap1, leading to the release and nuclear translocation of Nrf2.[5][6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes include Heme Oxygenase-1 (HO-1), which plays a crucial role in cytoprotection against oxidative stress.[7]

Experimental Protocols

UVB-Induced Oxidative Stress in Human Skin Explants

This ex vivo model is used to assess the protective effects of compounds against photo-oxidative damage.

Methodology:

-

Tissue Preparation: Human skin explants are obtained and cultured in an appropriate medium.

-

Treatment: The explants are pre-incubated with various concentrations of this compound (e.g., 300, 900, 2700, 8500, and 17000 pg/mL) for a specified period.

-

UVB Irradiation: The explants are exposed to a controlled dose of UVB radiation to induce oxidative stress.

-

Incubation: Post-irradiation, the explants are incubated for a further period (e.g., 24 hours).

-

Analysis:

-

Hydrogen Peroxide Assay: The levels of H₂O₂ in the tissue lysates are quantified as a measure of reactive oxygen species (ROS) production.

-

Cyclobutane Pyrimidine Dimer (CPD) Staining: Immunohistochemical staining is performed to detect and quantify CPDs, which are specific DNA lesions caused by UVB radiation.

-

Representative In Vitro Antioxidant Assays

While specific data for this compound is not extensively available, the following are standard protocols for assessing direct antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Methodology:

-

Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at its maximum wavelength (around 517 nm).

-

Reaction Mixture: The test compound (this compound) at various concentrations is added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured spectrophotometrically. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

-

Radical Generation: The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The solution is allowed to stand in the dark for 12-16 hours.

-

Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at its maximum wavelength (around 734 nm).

-

Reaction: The test compound is added to the ABTS•+ working solution.

-

Measurement: The decrease in absorbance is recorded after a set time (e.g., 6 minutes).

-

Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the activity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Conclusion

This compound, the major metabolite of diosmin, exhibits significant antioxidant properties, primarily through the modulation of endogenous antioxidant defense mechanisms rather than direct radical scavenging.[2] Evidence from ex vivo studies demonstrates its ability to protect against UVB-induced oxidative stress by reducing hydrogen peroxide production and DNA damage.[2] While direct evidence is still emerging, it is plausible that this compound exerts its effects through the activation of the Nrf2 signaling pathway, a mechanism well-documented for its aglycone, diosmetin.[5][6][7] Further research is warranted to fully elucidate the direct radical scavenging capacity of this compound using standard in vitro assays and to confirm its role in activating the Nrf2 pathway. Such studies will be invaluable for the development of novel therapeutics targeting oxidative stress-related pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory and Antioxidant Effects of Diosmetin-3- O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diosmetin Protects against Cardiac Hypertrophy via p62/Keap1/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diosmetin Ameliorates Vascular Dysfunction and Remodeling by Modulation of Nrf2/HO-1 and p-JNK/p-NF-κB Expression in Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Diosmetin-3-O-glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin-3-O-glucuronide is the principal circulating metabolite of diosmin (B1670713), a naturally occurring flavonoid glycoside found in citrus fruits and other plants. Diosmin is widely used in the treatment of chronic venous insufficiency and other vascular disorders. Following oral administration, diosmin is hydrolyzed by the gut microbiota to its aglycone, diosmetin (B1670712), which is then rapidly absorbed and conjugated in the liver to form this compound.[1][2] This metabolite is considered to be a key mediator of the pharmacological effects attributed to diosmin. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its anti-inflammatory and antioxidant properties. The potential mechanisms inferred from studies on its aglycone, diosmetin, are also discussed to provide a broader context for future research.

Core Mechanisms of Action: Anti-inflammatory and Antioxidant Effects

The primary documented activities of this compound revolve around its potent anti-inflammatory and antioxidant effects. These have been most notably demonstrated in ex vivo human skin models, which provide a clinically relevant system for studying its topical and systemic effects.[1][3]

Anti-inflammatory Activity

This compound has been shown to significantly mitigate inflammatory responses. A key study utilizing substance P-induced inflammation in human skin explants demonstrated a dose-dependent reduction in the secretion of the pro-inflammatory cytokine interleukin-8 (IL-8).[1][3]

Quantitative Data on Anti-inflammatory Effects

| Parameter | Treatment Concentration (pg/mL) | % Reduction vs. Stimulated Control | p-value | Reference |

| IL-8 Secretion | 300 | 20.5 ± 35.2 | < 0.05 | [1] |

| 900 | - | < 0.05 | [1] | |

| 2700 | 49.6 ± 23.8 (Maximal Effect) | < 0.05 | [1][4] | |

| 8500 | - | < 0.05 | [1] | |

| 17000 | - | < 0.05 | [1] | |

| Capillary Dilation | 300 - 17000 | Significant reduction | < 0.0001 | [1][4] |

| Mean Luminal Cross-sectional Area | 300 - 17000 | Significant reduction | < 0.0001 | [1][4] |

Antioxidant Activity

In addition to its anti-inflammatory effects, this compound exhibits significant antioxidant properties. Using a UVB-induced oxidative stress model in human skin explants, the metabolite was shown to reduce the production of reactive oxygen species (ROS) and protect against DNA damage.[1][3]

Quantitative Data on Antioxidant Effects

| Parameter | Treatment Concentration (pg/mL) | % Reduction vs. Stimulated Control | p-value | Reference |

| Hydrogen Peroxide Production | 900 | Significant reduction | - | [1] |

| 2700 | 48.6 ± 25.5 (Maximal Effect) | - | [1][4] | |

| Cyclobutane (B1203170) Pyrimidine (B1678525) Dimers (CPDs) | 2700 | 52.0 (Maximal Effect) | - | [1][4] |

Signaling Pathways Modulated by this compound and its Aglycone

While direct evidence for the signaling pathways modulated by this compound is emerging, studies on its aglycone, diosmetin, provide significant insights into its potential molecular targets. The structural similarity suggests that the glucuronide may engage similar, if not identical, pathways.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Evidence suggests that the anti-inflammatory effects of diosmin and its metabolites are mediated through the inhibition of this pathway.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including IL-8. Diosmetin has been shown to suppress the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby inhibiting its activation.[1]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes. Studies on diosmetin have shown that it can activate the Nrf2 pathway, leading to increased expression of enzymes like heme oxygenase-1 (HO-1), which play a crucial role in cellular defense against oxidative damage.[5]

PI3K/Akt and MAPK Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for cell survival, proliferation, and apoptosis. Studies on diosmetin have demonstrated its ability to modulate these pathways in various cell types, often leading to anti-cancer effects through the induction of apoptosis and cell cycle arrest.[6][7] The relevance of these findings to the in vivo effects of this compound warrants further investigation.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Substance P-Induced Inflammation in Human Skin Explants

-

Tissue Preparation: Full-thickness human skin obtained from plastic surgery is defatted and cut into fragments.

-

Culture: Skin fragments are placed in culture inserts in 24-well plates containing culture medium.

-

Induction of Inflammation: Substance P (10⁻⁷ M) is added to the culture medium to induce an inflammatory response.

-

Treatment: this compound is added at various concentrations (e.g., 300 to 17,000 pg/mL) to the culture medium.

-

Incubation: The explants are incubated for a defined period (e.g., 24 hours).

-

Analysis:

-

IL-8 Measurement: The concentration of IL-8 in the culture supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISO).

-

Histology: Skin fragments are fixed, sectioned, and stained (e.g., with Masson's trichrome) to visualize and quantify capillary dilation and mean luminal cross-sectional area.

-

UVB-Induced Oxidative Stress in Human Skin Explants

-

Tissue Preparation and Culture: As described above.

-

Induction of Oxidative Stress: Skin explants are exposed to a controlled dose of UVB radiation.

-

Treatment: this compound is added to the culture medium at various concentrations.

-

Incubation: The explants are incubated for a specified duration.

-

Analysis:

-

Hydrogen Peroxide Assay: The level of hydrogen peroxide in the culture supernatant is measured using a colorimetric or fluorometric assay (e.g., Amplex Red assay).

-

Immunofluorescence for CPDs: Skin fragments are fixed, sectioned, and stained with an antibody specific for cyclobutane pyrimidine dimers (CPDs) to visualize and quantify DNA damage.

-

Western Blot Analysis for NF-κB Activation

-

Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from treated and untreated cells or tissues.

-

Protein Quantification: The protein concentration of each extract is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-p65, IκBα).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound, the major metabolite of diosmin, demonstrates significant anti-inflammatory and antioxidant activities. Its mechanism of action is, at least in part, attributable to the modulation of key signaling pathways, with the inhibition of the NF-κB pathway being a prominent feature. While much of the detailed mechanistic work has been conducted on its aglycone, diosmetin, the available evidence strongly suggests that the glucuronide form is a key bioactive molecule.

Future research should focus on elucidating the direct effects of this compound on a wider range of signaling pathways, including Nrf2, PI3K/Akt, and MAPK, in various in vitro and in vivo models. Furthermore, exploring its potential therapeutic applications beyond vascular diseases, such as in cancer and neurodegenerative disorders, based on the promising activities of diosmetin, represents an exciting avenue for drug development. A deeper understanding of the molecular mechanisms of this important metabolite will be crucial for optimizing its therapeutic use and developing novel flavonoid-based therapies.

References

- 1. bmb.natsci.msu.edu [bmb.natsci.msu.edu]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tracegasbiology.essex.ac.uk [tracegasbiology.essex.ac.uk]

- 5. Diosmetin, a Potential p53 Activator, Performs Anticancer Effect by Regulating Cell Cycling and Cell Proliferation in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diosmetin induces apoptosis and protective autophagy in human gastric cancer HGC-27 cells via the PI3K/Akt/FoxO1 and MAPK/JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diosmetin Ameliorates Vascular Dysfunction and Remodeling by Modulation of Nrf2/HO-1 and p-JNK/p-NF-κB Expression in Hypertensive Rats [mdpi.com]

The Cellular Journey of Diosmetin-3-O-glucuronide: An In-depth Technical Guide to its Uptake and Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport of Diosmetin-3-O-glucuronide, a major circulating metabolite of the flavonoid diosmin (B1670713). While significant research has elucidated the metabolic pathway from diosmin to this glucuronide conjugate, the precise mechanisms governing its movement into and out of cells are still an active area of investigation. This document synthesizes available data on the transporters involved, presents quantitative kinetic parameters where known, details relevant experimental protocols, and visualizes the key pathways and processes. A notable gap in the current literature is the definitive identification of uptake transporters for this compound; this guide will address this by presenting plausible mechanisms based on the transport of structurally similar flavonoid glucuronides.

Introduction: From Diosmin to its Bioactive Metabolite

Diosmin, a naturally occurring flavonoid found in citrus fruits, is widely used as a phlebotonic and vascular-protecting agent. Following oral administration, diosmin is not directly absorbed. Instead, it is hydrolyzed by intestinal microflora to its aglycone, diosmetin (B1670712).[1][2] Diosmetin is then absorbed and undergoes extensive phase II metabolism, primarily glucuronidation, in the intestine and liver.[3][4] The resulting major circulating metabolite in human plasma and urine is this compound.[5][6][7][8] Understanding the cellular transport of this key metabolite is crucial for elucidating its pharmacokinetic profile, tissue distribution, and ultimately its pharmacological activity.[9]

Cellular Transport Mechanisms of this compound

The transport of this compound across cellular membranes is a critical determinant of its bioavailability and site of action. Like many flavonoid glucuronides, its hydrophilic nature necessitates the involvement of membrane transport proteins.[10] The cellular transport can be broadly divided into two processes: uptake (influx) into the cell and efflux (extrusion) from the cell.

Efflux Transport: The Role of ATP-Binding Cassette (ABC) Transporters

The efflux of this compound from cells is a well-documented process primarily mediated by ATP-binding cassette (ABC) transporters. These transporters actively pump substrates out of the cell, playing a crucial role in detoxification and cellular protection.

Breast Cancer Resistance Protein (BCRP/ABCG2): A Key Efflux Transporter

Compelling evidence points to the Breast Cancer Resistance Protein (BCRP), also known as ABCG2, as a major efflux transporter for diosmetin glucuronides. A study utilizing UGT1A9-overexpressing HeLa cells demonstrated that the efflux of diosmetin glucuronides was significantly inhibited by Ko143, a specific BCRP inhibitor.[11] This inhibition led to a dose-dependent increase in the intracellular accumulation of the glucuronides, suggesting that BCRP-mediated excretion is a predominant pathway for their disposition.[11] BCRP is highly expressed in the apical membranes of the intestinal epithelium and liver hepatocytes, contributing to the intestinal excretion and biliary elimination of its substrates.[12]

Multidrug Resistance-Associated Proteins (MRPs/ABCCs)

While BCRP appears to be a primary efflux transporter, members of the Multidrug Resistance-Associated Protein (MRP) family are also known to transport a wide range of glucuronide conjugates and may play a role in the efflux of this compound.[3][13] For instance, MRP2 (ABCC2) is localized to the apical membrane of hepatocytes and enterocytes and is involved in the biliary and intestinal excretion of numerous glucuronides.[13][14] MRP3 (ABCC3), on the other hand, is found on the basolateral membrane and facilitates the transport of glucuronides from the liver and intestine into the bloodstream.[14] Studies on other flavonoid glucuronides, such as those of apigenin (B1666066), have implicated MRPs in their intestinal efflux.[1]

Uptake Transport: A Landscape of Plausible Candidates

The specific uptake transporters responsible for the cellular influx of this compound have not yet been definitively identified in the scientific literature. However, based on studies of structurally similar flavonoid glucuronides, members of the Organic Anion Transporter (OAT) and Organic Anion Transporting Polypeptide (OATP) families are the most likely candidates.[7][15]

Organic Anion Transporting Polypeptides (OATPs/SLCOs)

OATPs are a superfamily of uptake transporters primarily expressed in the liver, intestine, and kidneys, where they mediate the uptake of a broad range of endogenous and xenobiotic compounds, including many glucuronide conjugates.[16] Specifically, OATP1B1 and OATP1B3 are highly expressed on the basolateral membrane of hepatocytes and are crucial for the hepatic uptake of drugs and their metabolites from the blood.[17] Studies on other flavonoid glucuronides have shown them to be substrates and inhibitors of OATPs.[18][19] For example, mono-glucuronides of flavonoids like wogonin (B1683318) and scutellarein (B1681691) are actively transported by OATP1B1. Given the structural similarity, it is highly probable that this compound is also a substrate for hepatic OATPs.

Organic Anion Transporters (OATs/SLC22A)

OATs are another family of transporters involved in the uptake of organic anions, particularly in the kidneys and liver.[20] OATs play a critical role in the renal secretion of drugs and their metabolites. Research has demonstrated that OAT3 is capable of transporting flavonoid glucuronides such as quercetin-3'-O-glucuronide.[20] Therefore, it is plausible that OATs are involved in the renal uptake and subsequent urinary excretion of this compound.

Quantitative Data on Transport and Metabolism

Quantitative data on the transport kinetics of this compound itself is scarce. However, kinetic parameters for the formation of diosmetin glucuronides by UDP-glucuronosyltransferase (UGT) enzymes have been reported.

Table 1: Kinetic Parameters of Diosmetin Glucuronidation by Human Liver Microsomes (HLMs) and UGT Isoforms

| Enzyme Source | Glucuronide Formed | Km (μM) | Vmax (pmol/min/mg) | Intrinsic Clearance (CLint, Vmax/Km) (mL/min/mg) |

| HLMs | Diosmetin-3'-O-glucuronide | 0.19 | - | 6.25 |

| HLMs | Diosmetin-7-O-glucuronide | 4.66 | - | 0.13 |

| UGT1A9 | Diosmetin-3'-O-glucuronide | 0.45 | - | - |

| UGT1A6 | Diosmetin-7-O-glucuronide | 3.02 | - | - |

Data extracted from "Regioselective Glucuronidation of Diosmetin and Chrysoeriol by the Interplay of Glucuronidation and Transport in UGT1A9-Overexpressing HeLa Cells".[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake and transport of flavonoid glucuronides, which can be adapted for investigating this compound.

In Vitro Glucuronidation Assay

Objective: To determine the kinetics of this compound formation by liver microsomes or specific UGT isoforms.

Materials:

-

Human Liver Microsomes (HLMs) or recombinant human UGT isoforms (e.g., UGT1A9)

-

Diosmetin

-

UDP-glucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Protocol:

-

Prepare incubation mixtures containing Tris-HCl buffer, MgCl₂, diosmetin (at various concentrations), and HLMs or a specific UGT isoform.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

-

Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Cellular Efflux Assay using Transfected Cell Lines

Objective: To investigate the role of specific efflux transporters (e.g., BCRP) in the transport of this compound.

Materials:

-

HeLa or MDCK cells stably transfected with the gene for a specific transporter (e.g., BCRP) and a relevant UGT isoform (e.g., UGT1A9).[11][21]

-

Wild-type (non-transfected) cells as a control.

-

Diosmetin

-

Specific transporter inhibitors (e.g., Ko143 for BCRP).

-

Cell culture medium and reagents.

-

LC-MS/MS system.

Protocol:

-

Seed the transfected and wild-type cells in multi-well plates and culture until confluent.

-

Incubate the cells with various concentrations of diosmetin in the presence or absence of a specific transporter inhibitor.

-

At designated time points, collect both the extracellular medium and the cell lysate.

-

Quench the metabolic activity and extract the analytes using a suitable solvent (e.g., acetonitrile).

-

Quantify the concentration of this compound in both the extracellular and intracellular fractions using LC-MS/MS.

-